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Compound of Interest

Compound Name: 1-Isopropylpiperazin-2-one

Cat. No.: B1590891

An In-Depth Technical Guide to 1-lsopropylpiperazin-2-one: Structure, Properties, and
Synthetic Strategies

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged
scaffold" due to its frequent appearance in a wide array of pharmacologically active
compounds.[1][2] Its unique physicochemical properties—including its ability to modulate
agueous solubility and its basicity, which allows for salt formation—make it an invaluable tool
for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within
this class, the piperazin-2-one motif, a lactam derivative of piperazine, offers a rigidified
structure with specific hydrogen bonding capabilities, making it a compelling building block in
drug design.[3]

This technical guide provides a comprehensive overview of 1-lsopropylpiperazin-2-one, a
specific derivative of this important scaffold. Designed for researchers, medicinal chemists, and
drug development professionals, this document delves into the compound's chemical structure,
predicted physicochemical and spectroscopic properties, plausible synthetic routes, and its
potential applications in modern drug discovery. While experimental data for this specific
molecule is not extensively documented in public literature, this guide synthesizes information
from related analogues and foundational chemical principles to provide a robust and
scientifically grounded resource.
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Part 1: Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure. 1-Isopropylpiperazin-2-
one is characterized by a six-membered piperazin-2-one ring, where the nitrogen atom at
position 1 is substituted with an isopropyl group.

Chemical Structure:
o Core Scaffold: Piperazin-2-one

» Substitution: An isopropyl group (-CH(CH?s)z2) is attached to the nitrogen atom at the 1-
position. The nitrogen at the 4-position is a secondary amine, and there is a carbonyl group
at the 2-position.

Key Identifiers:

Identifier Value Source
IUPAC Name 1-isopropylpiperazin-2-one

CAS Number 59702-10-2 [4115]
Molecular Formula C7H14N20

Molecular Weight 142.20 g/mol

Part 2: Physicochemical and Spectroscopic
Properties

A thorough understanding of a compound's properties is critical for its application in research
and development. The following sections detail the predicted spectroscopic profile of 1-
Isopropylpiperazin-2-one, providing a theoretical baseline for experimental characterization.

Predicted Spectroscopic Profile

The interpretation of spectroscopic data is essential for structure elucidation and confirmation.
[6] Based on the known structure of 1-Isopropylpiperazin-2-one, its key spectral features can
be reliably predicted.
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H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the different proton environments in the molecule.

« Isopropyl Group:

o A septet (a signal split into seven lines) integrating to 1H, expected around 6 3.0-3.5 ppm.
This signal corresponds to the -CH proton, which is coupled to the six protons of the two
methyl groups.

o Adoublet (a signal split into two lines) integrating to 6H, expected around & 1.0-1.2 ppm.
This signal represents the two equivalent -CHs groups, coupled to the single -CH proton.

e Piperazinone Ring Protons:

o The four methylene (-CH2-) protons on the ring are diastereotopic and will likely appear as
complex multiplets. We can predict their approximate regions:

o A multiplet for the 2H of the -N(H)-CHz- group.

o A multiplet for the 2H of the -C(=0)-CHz- group, likely shifted further downfield due to the
deshielding effect of the adjacent carbonyl.

o Abroad singlet for the N-H proton of the secondary amine, whose chemical shift is
solvent-dependent but typically appears between & 1.5-4.0 ppm.

13C NMR Spectroscopy: The 13C NMR spectrum should display six unique carbon signals, as
the two methyl groups of the isopropyl substituent are chemically equivalent.

e Carbonyl Carbon: A signal in the d 165-175 ppm range, characteristic of an amide carbonyl.

 Isopropyl Carbons: One signal for the -CH carbon around & 45-55 ppm and one signal for
the two -CHs carbons around & 18-22 ppm.

e Ring Carbons: Three distinct signals for the methylene carbons of the piperazinone ring,
expected in the & 40-60 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional
groups.[7]
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o Amide C=0 Stretch: A strong, sharp absorption band is predicted in the region of 1640-1680
cm~1, This is a highly characteristic peak for a cyclic amide (lactam).

e N-H Stretch: A moderate, somewhat broad peak around 3200-3400 cm~1 corresponding to
the stretching vibration of the secondary amine (N4-H).

e C-H Stretch: Absorptions just below 3000 cm~? for the sp® C-H bonds of the isopropyl and
ring methylene groups.

Mass Spectrometry (MS): In an Electron lonization (El) mass spectrum, the molecular ion peak
would provide the molecular weight.

e Molecular lon (M+): A peak at m/z = 142.20. High-resolution mass spectrometry would
confirm the elemental composition of C7H14N20.[6]

» Key Fragmentation: A prominent fragment would likely be the loss of the isopropy! group (M-
43), resulting in a peak at m/z = 99. Another common fragmentation would be the loss of a
propyl radical from the isopropyl group, leading to a fragment at m/z=99.

Part 3: Synthesis and Derivatization

Efficient and modular synthetic routes are crucial for exploring the chemical space around a
core scaffold. While a specific, published synthesis for 1-Isopropylpiperazin-2-one is not
readily available, a reliable protocol can be designed based on well-established methods for
constructing the piperazin-2-one ring system.[3][8][9]

Rationale for Synthetic Design

The proposed synthesis follows a classical and robust two-step approach: (1) selective N-
acylation of a diamine precursor, followed by (2) an intramolecular nucleophilic substitution to
form the lactam ring. This strategy is widely used because it allows for diversification at multiple
points. The choice of the starting diamine (N-isopropylethylenediamine) and the acylating agent
can be easily varied to produce a library of analogues for structure-activity relationship (SAR)
studies.

Proposed Synthetic Protocol: Two-Step Cyclization

Step 1: N-acylation of N-isopropylethylenediamine
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» To a stirred solution of N-isopropylethylenediamine (1.0 eq.) in a suitable aprotic solvent
(e.g., dichloromethane, DCM) at 0 °C, add triethylamine (1.1 eq.) to act as a base.

e Slowly add a solution of chloroacetyl chloride (1.0 eq.) in DCM dropwise to the reaction
mixture, maintaining the temperature at 0 °C. The less sterically hindered primary amine is
expected to react preferentially.

» Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress
by Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction with water and separate the organic layer.

» Wash the organic layer sequentially with dilute HCI, saturated sodium bicarbonate solution,
and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude intermediate, 2-chloro-N-(2-(isopropylamino)ethyl)acetamide.
This intermediate can be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

e Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as acetonitrile or
dimethylformamide (DMF).

e Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or cesium carbonate
(2.0 eq.), to the solution.[3] The base deprotonates the secondary amine, facilitating the
intramolecular cyclization.

» Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring for the
consumption of the starting material by TLC or LC-MS.

 After cooling to room temperature, filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure to remove the solvent.

» Purify the resulting crude product by silica gel column chromatography (using a gradient of
ethyl acetate in hexanes or methanol in DCM) to afford pure 1-Isopropylpiperazin-2-one.
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Synthetic Workflow Diagram

Step 1: N-Acylation
(DCM, Et3N, 0°C to RT)

;
1 2-chloro-N-(
!

Step 2: Intramolecular Cyclization Purified Product,
(Acetonitrile, 85°C)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-lsopropylpiperazin-2-one.

Part 4: Relevance in Medicinal Chemistry and Drug
Discovery

The true value of a chemical scaffold is demonstrated by its utility in creating biologically active
molecules. The piperazine and piperazinone cores are prolific in this regard, forming the
structural basis of numerous approved drugs and clinical candidates.[2][10][11][12]

The Piperazinone Scaffold in Biologically Active
Molecules

Piperazine derivatives have been successfully developed for a wide range of therapeutic
targets, with applications including antipsychotic, antidepressant, and anxiolytic agents that
often act on central nervous system pathways.[10][11] More recently, derivatives have shown
promise in oncology, with some acting as potent inhibitors of critical cellular processes.[13][14]
For instance, certain arylamide derivatives containing a piperazine moiety have been identified
as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[13] Other
scaffolds incorporating piperidinone (a related lactam) have yielded potent inhibitors of the
MDM2-p53 protein-protein interaction, a key pathway in cancer suppression.[15]

1-Isopropylpiperazin-2-one serves as a valuable starting point for creating novel derivatives
for several reasons:
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» Vector for Diversity: The secondary amine at the N4 position provides a reactive handle for
introducing a wide variety of substituents, enabling the exploration of SAR.

e Modulation of Properties: The isopropyl group at N1 provides a degree of lipophilicity that
can be crucial for cell permeability and target engagement.

» Structural Rigidity: The lactam structure reduces the conformational flexibility compared to a
simple piperazine, which can lead to higher binding affinity and selectivity for a biological
target.

Role in the Drug Discovery Pipeline

The use of privileged scaffolds like 1-Isopropylpiperazin-2-one is a key strategy in modern
drug discovery to accelerate the identification of high-quality lead compounds.
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Caption: Role of a core scaffold in the drug discovery pipeline.

Conclusion

1-Isopropylpiperazin-2-one represents a structurally simple yet powerful building block for
medicinal chemistry and drug discovery. While specific experimental data on this compound is
sparse, its identity is clearly defined by its structure and CAS number. By applying fundamental
principles of spectroscopy and organic synthesis, we can confidently predict its properties and
outline a robust method for its preparation. Its true potential lies in its role as a versatile
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scaffold, offering multiple points for chemical modification to generate novel compound

libraries. The proven success of the broader piperazinone class in producing clinically relevant

molecules underscores the value of 1-lsopropylpiperazin-2-one as a starting point for the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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